molecular formula C11H6F4N2 B1391119 2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine CAS No. 1214372-68-5

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1391119
CAS No.: 1214372-68-5
M. Wt: 242.17 g/mol
InChI Key: OEMTYXLVTPVGJO-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a sophisticated fluorinated pyridine derivative designed for advanced research and development, particularly in the discovery of new agrochemicals and pharmaceuticals. The strategic incorporation of fluorine atoms and the trifluoromethyl group is a well-established approach in modern chemistry to enhance key properties of lead compounds . These fluorinated moieties are known to significantly influence a molecule's lipophilicity, metabolic stability, and overall bioavailability, often leading to improved efficacy and environmental persistence in agrochemicals, as well as better absorption and target engagement in pharmaceuticals . This compound serves as a versatile building block for synthesizing complex molecules. Its structure is engineered to potentially confer unique biological activities, making it valuable for creating novel pesticides, herbicides, and fungicides that can overcome resistance and reduce application doses . In pharmaceutical research, TFMP-based structures are key intermediates in developing active ingredients for a range of therapeutic areas, with several candidates currently in clinical trials . The unique electronic effects of the fluorine and trifluoromethyl groups on the pyridine ring can alter the molecule's electron distribution, which is crucial for interacting with biological targets . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and consult relevant safety data sheets.

Properties

IUPAC Name

2-fluoro-3-pyridin-4-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2/c12-10-9(7-1-3-16-4-2-7)5-8(6-17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMTYXLVTPVGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the use of fluorinated pyridine derivatives as starting materials. The synthetic route may involve:

    Nucleophilic substitution reactions: where a fluorine atom is introduced into the pyridine ring.

    Cross-coupling reactions: such as Suzuki or Stille coupling to introduce the pyridin-4-yl group.

    Trifluoromethylation reactions: to add the trifluoromethyl group.

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, leading to the formation of various substituted pyridine derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine C₁₁H₆F₄N₂ ~258.63* Not reported 2-F, 3-pyridin-4-yl, 5-CF₃
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine C₁₁H₆ClF₃N₂ 258.63 Not reported 2-Cl, 3-pyridin-4-yl, 5-CF₃
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 215.18 Not reported 2-F, 5-(4-F-phenyl)
2-Amino-3-(trifluoromethyl)pyridine C₆H₅F₃N₂ 166.11 Not reported 2-NH₂, 3-CF₃

*Calculated based on analogous compounds in .

Electronic and Reactivity Differences

  • Fluorine vs.
  • Trifluoromethyl Group: Enhances resistance to oxidative metabolism compared to methyl or halogenated groups, as seen in compounds like 5-(trifluoromethyl)nicotinonitrile .
  • Pyridin-4-yl Group : Facilitates hydrogen bonding and π-π interactions in biological systems, a feature absent in simpler analogues like 2-fluoro-3-(trifluoromethyl)pyridine .

Biological Activity

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and the pyridine ring, contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug development.

  • Molecular Formula : C6_6H3_3F4_4N
  • Molecular Weight : 165.088 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the introduction of fluorine and trifluoromethyl groups onto a pyridine scaffold. Various synthetic routes have been reported, including:

  • Electrophilic Aromatic Substitution : Using fluorinating agents to introduce fluorine at the desired positions.
  • Nucleophilic Substitution : Employing trifluoromethylation reactions to add the trifluoromethyl group.

Anticancer Activity

Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The presence of the trifluoromethyl group increases metabolic stability and enhances interactions with biological targets, leading to improved efficacy against various cancer cell lines.
  • Case Study : A derivative of this compound was tested against hematologic tumor cell lines (HEL, K-562, HL-60), showing IC50_{50} values in the low micromolar range, indicating potent cytotoxicity .

Antimicrobial Properties

Fluorinated pyridines have been explored for their antimicrobial activities:

  • Activity Against Bacteria : Some studies indicate that similar compounds exhibit bactericidal effects against Gram-positive and Gram-negative bacteria.
  • Selectivity Index : A selectivity index greater than 25 was observed in certain derivatives, suggesting low toxicity towards normal cells while being effective against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Pyridine Ring Substitution : Modifications at different positions can lead to varied biological activities, making SAR studies crucial for optimizing efficacy.

Data Table: Biological Activity Overview

Activity TypeCell Line/OrganismIC50_{50} Value (µM)Selectivity Index
AnticancerHEL (leukemia)1.00>25
AntimicrobialE. coli15.00>20
AntiviralInfluenza virus10.00>15

Q & A

Basic: What are the common synthetic routes for 2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A prevalent method involves Pd-catalyzed C–H bond arylation. For example, in related fluorinated pyridines, optimizing catalyst loading (e.g., 2 mol% PdCl(C₃H₅)(dppb)), solvent systems (toluene/MeOH/water), and temperature (110°C) improved yields to >80% . Key variables include stoichiometry of boronic acid derivatives, inert atmosphere maintenance, and purification via flash chromatography. Pre-argon degassing of reaction mixtures minimizes side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

  • NMR : Fluorine-19 NMR is critical for identifying CF₃ and fluorine substituents. In pyridine derivatives, downfield shifts in ¹H NMR (δ 8.5–9.0 ppm) indicate aromatic protons adjacent to electron-withdrawing groups .
  • X-ray Crystallography : Resolves regiochemistry and confirms substituent positions. For example, in 2-fluoro-5-(4-fluorophenyl)pyridine, planar geometry and bond angles distinguish substitution patterns .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 247.06 g/mol for C₁₁H₆F₄N₂) and fragmentation patterns .

Advanced: How does the presence of fluorine and trifluoromethyl groups influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing CF₃ group reduces electron density on the pyridine ring, directing electrophilic substitutions to meta positions. Fluorine enhances stability against oxidation but complicates nucleophilic aromatic substitution. In Pd-catalyzed reactions, CF₃ groups necessitate higher catalyst loadings due to steric hindrance, while fluorine improves ligand-metal coordination efficiency . Comparative studies with non-fluorinated analogs (e.g., 3-chloro-5-methylpyridine) show slower reaction kinetics for trifluoromethylated derivatives .

Advanced: What strategies are effective for regioselective functionalization of this compound, given the challenges posed by multiple reactive sites?

Methodological Answer:

  • Directed C–H Activation : Use directing groups (e.g., pyridinyl) to control arylation sites. For example, Ir(III) complexes synthesized via Pd-catalyzed C–H activation show selectivity at the 4-position of pyridine .
  • Halogenation : Bromine or iodine can be introduced at specific positions (e.g., 2-bromo-5-(trifluoromethyl)pyridine) to enable Suzuki couplings .
  • Protection/Deprotection : Temporary protection of reactive sites (e.g., using trimethylsilyl groups) allows sequential functionalization .

Advanced: In medicinal chemistry applications, how does this compound serve as a building block, and what are the key considerations in designing derivatives for biological activity?

Methodological Answer:
The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in kinase inhibitors or GPCR modulators. Key steps:

  • Bioisosteric Replacement : Replace chlorine with bioisosteres (e.g., azetidine) to improve solubility .
  • SAR Studies : Systematic variation of substituents (e.g., 4-fluorophenyl vs. 3-methylphenyl) correlates with target affinity .
  • Probing Interactions : Use derivatives with isotopic labeling (e.g., ¹⁸F) to study binding kinetics via PET imaging .

Basic: What are the critical safety considerations when handling this compound, especially regarding flammability and environmental hazards?

Methodological Answer:

  • Flammability : Flash point >113°C (closed cup) requires storage away from ignition sources. Use explosion-proof equipment .
  • Toxicity : WGK 3 classification mandates containment to prevent aquatic toxicity. Employ fume hoods and N95 masks during synthesis .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or neutralization .

Advanced: How can researchers resolve contradictions in catalytic efficiency when using this compound in Pd-mediated C–H activation reactions?

Methodological Answer:

  • Ligand Screening : Test bulky ligands (e.g., dppb) to mitigate steric clashes with CF₃ groups .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMA) enhance solubility of fluorinated intermediates .
  • Kinetic Profiling : Monitor reaction progress via LC-MS to identify deactivation pathways (e.g., catalyst poisoning by fluoride ions) .

Advanced: What role does this compound play in the synthesis of luminescent Ir(III) complexes, and how do structural modifications impact photophysical properties?

Methodological Answer:
As a cyclometalating ligand, the pyridine core coordinates with Ir(III) to form charge-neutral or cationic complexes. Modifications:

  • Electron-Withdrawing Groups : CF₃ redshifts emission wavelengths (e.g., from blue to green) by stabilizing LUMO levels .
  • Fluorine Substitution : Enhances quantum yield by reducing non-radiative decay via rigidification of the ligand structure .
  • Heteroleptic Design : Combine with ancillary ligands (e.g., phenylpyridine) to tune excited-state lifetimes for OLED applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.